2,6-Dimethoxybenzylamine

Description

BenchChem offers high-quality 2,6-Dimethoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

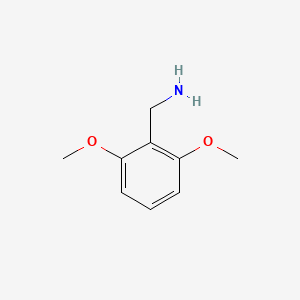

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKGMBAKVJAVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384193 | |

| Record name | 2,6-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-22-0 | |

| Record name | 2,6-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxybenzylamine

This guide provides a comprehensive technical overview of 2,6-Dimethoxybenzylamine, a versatile building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and practices.

Core Chemical Identity

2,6-Dimethoxybenzylamine is an aromatic amine distinguished by a benzylamine core with two methoxy groups positioned at the ortho-positions of the phenyl ring.[1] This specific substitution pattern imparts unique steric and electronic properties that are leveraged in various synthetic strategies.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

This unique numerical identifier is assigned to only this chemical substance, ensuring unambiguous identification in literature, patents, and chemical inventories.

Physicochemical and Computed Properties

A summary of key properties is essential for experimental design, including reaction setup, purification, and safety considerations. The data below has been aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [2][5] |

| Molecular Weight | 167.21 g/mol | [1][2][5] |

| InChI Key | XEKGMBAKVJAVAZ-UHFFFAOYSA-N | [1][2] |

| SMILES | COc1cccc(OC)c1CN | [2] |

| Normal Melting Point (Tfus) | 370.37 K | [2] |

| Normal Boiling Point (Tboil) | 559.33 K | [2] |

| Octanol/Water Partition Coeff. (logP) | 1.163 | [2] |

| Water Solubility (logWS) | -2.02 (in mol/l) | [2] |

Synthesis and Manufacturing

The synthesis of 2,6-Dimethoxybenzylamine typically proceeds from commercially available 2,6-dimethoxybenzoic acid. The rationale behind this multi-step synthesis involves converting the carboxylic acid, which is a stable starting material, into a more reactive intermediate that can be readily converted to the desired amine.

A common synthetic route involves the reduction of an intermediate such as a nitrile or an amide, or the reductive amination of the corresponding aldehyde. However, a frequently cited pathway involves the formation of a benzyl halide intermediate.[1] For instance, the synthesis of the unstable 2,6-dimethoxybenzyl bromide has been achieved through the reaction of 2,6-dimethoxybenzyl alcohol with phosphorus tribromide.[1][6] This reactive bromide can then be converted to the amine.

Below is a generalized workflow for a laboratory-scale synthesis.

Caption: Generalized synthetic workflow for 2,6-Dimethoxybenzylamine.

Analytical Characterization

Confirming the identity and purity of 2,6-Dimethoxybenzylamine is critical. Standard analytical techniques are employed, and the expected results are dictated by the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methoxy protons (-OCH₃), the methylene protons (-CH₂-), the amine protons (-NH₂), and the aromatic protons on the phenyl ring. The symmetry of the 2,6-disubstitution influences the appearance of the aromatic signals.

-

¹³C NMR : The carbon NMR will show characteristic peaks for the methoxy, methylene, and aromatic carbons. The chemical shifts provide clear evidence of the carbon framework.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic groups, C-O stretches for the methoxy ethers, and C=C stretches for the aromatic ring.[6][7][8]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion, corresponding to the formula C₉H₁₃NO₂.[6]

Applications in Research and Drug Development

The utility of 2,6-Dimethoxybenzylamine stems from its unique structural features, making it a valuable scaffold and building block in several areas of chemical and pharmaceutical research.[1]

Scaffold for Pharmacologically Active Compounds

The 2,6-dimethoxybenzyl moiety is a recognized pharmacophore in medicinal chemistry.[1] This compound serves as a crucial starting material for synthesizing a diverse range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications.

One notable area of research is the development of enzyme inhibitors. A study detailed the synthesis of a series of 2,6-disubstituted benzylamine derivatives, including structures based on 2,6-Dimethoxybenzylamine, and evaluated their potential as selective inhibitors of copper amine oxidases (CAOs).[1][9] These enzymes are involved in important cellular processes, and their inhibition is a target for therapeutic intervention.[9] The synthesized compounds were found to be reversible inhibitors, with their activity influenced by the nature of the substituents.[9]

Amine Protecting Group Chemistry

In complex multi-step organic synthesis, the protection of reactive functional groups like amines is a fundamental strategy. The 2,6-dimethoxybenzyl (DMB) group, which can be introduced using a precursor like 2,6-dimethoxybenzaldehyde, is an effective protecting group for amines.[10] The electron-donating nature of the two ortho-methoxy groups facilitates the cleavage of the C-N bond under specific, often mild acidic or oxidative conditions, allowing for selective deprotection.[10]

Experimental Protocol: Oxidative Deprotection of a DMB-Protected Amine

This protocol describes a common method for cleaving the N-(2,6-dimethoxybenzyl) group. The choice of an oxidative method is advantageous as it often proceeds under neutral or mildly acidic conditions, preserving other acid-labile groups.

-

Dissolution : Dissolve the N-(2,6-dimethoxybenzyl) protected amine (1.0 equivalent) in a suitable solvent such as a mixture of dichloromethane and water (e.g., 10:1 v/v).[10]

-

Reagent Addition : Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equivalents) to the solution at room temperature.[10] The causality here is that DDQ acts as an oxidant, selectively attacking the electron-rich DMB group.

-

Reaction Monitoring : Stir the reaction vigorously. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[10] A color change is often observed.

-

Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with dichloromethane.[10]

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the deprotected amine.[10]

Caption: Protection & deprotection workflow using the DMB group.

Safety, Handling, and Storage

Proper handling of 2,6-Dimethoxybenzylamine is crucial due to its hazardous nature. Information aggregated from safety data sheets (SDS) indicates it is a corrosive substance.[5][11]

GHS Hazard Classification:

-

Pictograms:

-

Corrosion: Danger

-

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11][12]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

P310: Immediately call a POISON CENTER or doctor/physician.[11][13]

-

Handling and Storage Protocol

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent dispersion of dust or vapors.[11][13]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11][13] Some suppliers recommend storing in a refrigerator and under an inert gas atmosphere.[13] Store locked up.[11][13]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[11]

Conclusion

2,6-Dimethoxybenzylamine (CAS No. 20781-22-0) is more than just a chemical reagent; it is a strategic tool for molecular design. Its distinct substitution pattern provides a foundation for creating novel therapeutics, particularly enzyme inhibitors, and offers a reliable solution for amine protection in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

Chemical Properties of 2,6-Dimethoxybenzylamine (CAS 20781-22-0) - Cheméo. [Link]

-

2,6-Dimethoxybenzylamine | C9H13NO2 | CID 2800872 - PubChem. [Link]

-

2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem. [Link]

-

Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. [Link]

- CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google P

-

(PDF) 2,6-Dimethoxybenzyl Bromide - ResearchGate. [Link]

-

Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - NIH. [Link]

-

What are the future research directions involving 2,5-Dimethoxybenzaldehyde? - AIT Accel. [Link]

-

Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers | Request PDF - ResearchGate. [Link]

-

¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol - ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dimethoxybenzylamine (CAS 20781-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,6-Dimethoxybenzylamine | 20781-22-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2,6-Dimethoxybenzylamine | C9H13NO2 | CID 2800872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

2,6-Dimethoxybenzylamine molecular weight

An In-Depth Technical Guide to 2,6-Dimethoxybenzylamine: Properties, Synthesis, and Applications

Executive Summary

2,6-Dimethoxybenzylamine is a substituted aromatic amine that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structural configuration, characterized by a benzylamine core with two methoxy groups at the ortho positions, imparts specific steric and electronic properties that make it a valuable scaffold for developing novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, including its molecular weight, details established synthetic routes with mechanistic insights, and explores its significant applications, particularly in the development of enzyme inhibitors and as a component in advanced protecting group strategies. Detailed experimental protocols and critical safety information are also provided for researchers, scientists, and drug development professionals.

Introduction: A Unique Structural Motif

Amines are fundamental organic compounds derived from ammonia, and aromatic amines, where a nitrogen atom is linked to an aromatic ring, are a cornerstone of pharmaceutical and materials science. 2,6-Dimethoxybenzylamine belongs to a specific subclass known as benzylamines, where the amine moiety (-NH2) is separated from the aromatic ring by a methylene (-CH2-) bridge. This structural feature is critical; unlike anilines, the nitrogen's lone pair of electrons in a benzylamine does not directly delocalize into the aromatic π-system. This generally results in a higher basicity compared to corresponding anilines.

The defining characteristic of 2,6-Dimethoxybenzylamine is the presence of two electron-donating methoxy (-OCH3) groups at the positions ortho to the benzyl substituent. These groups significantly influence the molecule's electronic environment, reactivity, and conformational preferences, making it an attractive and versatile precursor for a wide range of biologically active compounds.[1]

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in research and synthesis. The key properties of 2,6-Dimethoxybenzylamine are summarized below.

Identifiers and Core Data

| Property | Value | Source |

| IUPAC Name | (2,6-dimethoxyphenyl)methanamine | PubChem[2] |

| Molecular Formula | C₉H₁₃NO₂ | PubChem[2], Sigma-Aldrich, Cheméo[3] |

| Molecular Weight | 167.20 g/mol | PubChem[2] |

| 167.21 g/mol | Sigma-Aldrich, Cheméo[3] | |

| CAS Number | 20781-22-0 | Benchchem[1], PubChem[2], Sigma-Aldrich |

| InChI Key | XEKGMBAKVJAVAZ-UHFFFAOYSA-N | Benchchem[1], PubChem[2] |

Computed and Physical Properties

| Property | Value | Unit | Source |

| XLogP3 | 1.4 | PubChem[2] | |

| Hydrogen Bond Donor Count | 1 | PubChem[2] | |

| Normal Boiling Point (Tboil) | 559.33 | K | Cheméo (Joback Calculated)[3] |

| Normal Melting Point (Tfus) | 370.37 | K | Cheméo (Joback Calculated)[3] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 1.163 | Cheméo (Crippen Calculated)[3] | |

| Water Solubility (log10WS) | -2.02 | mol/L | Cheméo (Crippen Calculated)[3] |

Synthesis and Mechanistic Considerations

The synthesis of 2,6-Dimethoxybenzylamine can be achieved through several established routes in organic chemistry. A common and reliable method involves the reductive amination of the corresponding aldehyde, 2,6-dimethoxybenzaldehyde. This approach is widely used due to its high efficiency and the commercial availability of the starting materials.

Synthetic Workflow: Reductive Amination

The process involves the reaction of 2,6-dimethoxybenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Caption: General workflow for the synthesis of 2,6-Dimethoxybenzylamine.

Mechanistic Insight: The Role of the Reducing Agent

The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over other hydrides like sodium borohydride (NaBH₄). This preference is due to two key factors:

-

Mildness: NaBH(OAc)₃ is less reactive than NaBH₄ and will not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.

-

Selectivity: It selectively reduces the protonated imine intermediate, which is more electrophilic than the aldehyde, driving the reaction towards the desired amine product.

Applications in Research and Development

The unique structure of 2,6-Dimethoxybenzylamine makes it a highly valuable tool in modern synthetic and medicinal chemistry.

Scaffold for Novel Therapeutics

2,6-Dimethoxybenzylamine serves as a foundational scaffold for synthesizing a diverse range of pharmacologically active compounds.[1] Its structural and electronic properties make it an attractive starting point for designing new drugs. A notable area of research involves its use in creating selective enzyme inhibitors.

Case Study: Inhibition of Copper Amine Oxidases (CAOs) Researchers have synthesized a series of 2,6-disubstituted benzylamine derivatives to act as substrate-like inhibitors of copper amine oxidases (CAOs), a class of enzymes involved in critical cellular functions.[4] By modifying the substituents on the benzylamine core, scientists were able to develop compounds that are potent, reversible, and highly selective inhibitors of benzylamine oxidase (BAO) over other enzymes like diamine oxidase (DAO) and monoamine oxidase B (MAO B).[4] These inhibitors are valuable as research tools for studying enzyme function and as potential leads for designing more sophisticated drugs to modulate protein activity with minimal side effects.[4]

Role in Protecting Group Chemistry

While the amine itself can be protected, the related compound, 2,6-dimethoxybenzaldehyde, is used to introduce the N-(2,6-dimethoxybenzyl) or N-DMB protecting group onto primary and secondary amines.[5] This protection strategy is valuable in multi-step syntheses.

The utility of this protecting group stems from the electronic contribution of the two ortho-methoxy groups. They stabilize the benzylic carbocation that forms during cleavage, allowing for deprotection under specific, mild acidic conditions (e.g., with trifluoroacetic acid, TFA) or oxidative conditions (e.g., with DDQ), which are often orthogonal to other protecting groups present in the molecule.[1][5]

Caption: The protection-deprotection cycle using the DMB group.

Experimental Protocol: Reductive Amination for Amine Protection

This protocol details the protection of a generic primary amine using 2,6-dimethoxybenzaldehyde, a reaction analogous to the synthesis of the title compound's derivatives. This method is self-validating through thin-layer chromatography (TLC) monitoring.

Materials:

-

Primary amine (1.0 equiv)

-

2,6-Dimethoxybenzaldehyde (1.05 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary amine (1.0 equiv) in anhydrous DCE, add 2,6-dimethoxybenzaldehyde (1.05 equiv).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC until the starting amine is fully consumed.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[5]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(2,6-dimethoxybenzyl) protected amine.[5]

Safety, Handling, and Storage

2,6-Dimethoxybenzylamine is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).[2][6] It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, a face shield, and a lab coat when handling.[6][7] All manipulations should be performed in a well-ventilated fume hood.[8][9]

-

Handling: Avoid breathing dust, fumes, or vapors.[6] Wash hands and any exposed skin thoroughly after handling.[6][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] The substance should be stored locked up.[2][6]

-

First-Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[6]

-

Conclusion

2,6-Dimethoxybenzylamine is more than a simple chemical reagent; it is a strategic tool for the modern chemist. Its distinct molecular weight of approximately 167.20 g/mol is just the beginning of its story. The specific placement of its methoxy groups provides a unique combination of steric hindrance and electronic activation that is expertly leveraged in fields ranging from medicinal chemistry to complex organic synthesis. As researchers continue to design molecules with increasing specificity and function, the utility of well-defined, versatile scaffolds like 2,6-Dimethoxybenzylamine will undoubtedly continue to grow, paving the way for the development of next-generation pharmaceuticals and advanced materials.

References

-

Title: 2,6-Dimethoxybenzylamine | C9H13NO2 | CID 2800872 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Chemical Properties of 2,6-Dimethoxybenzylamine (CAS 20781-22-0) Source: Cheméo URL: [Link]

-

Title: 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases Source: PubMed, National Institutes of Health URL: [Link]

- Title: A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents Source: Google Patents URL

-

Title: Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dimethoxybenzylamine | C9H13NO2 | CID 2800872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethoxybenzylamine (CAS 20781-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

2,6-Dimethoxybenzylamine physical properties

An In-Depth Technical Guide to the Physical Properties of 2,6-Dimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxybenzylamine is a substituted aromatic amine that holds significant interest within medicinal chemistry and organic synthesis. Its unique structural arrangement, with two methoxy groups positioned ortho to the benzylamine moiety, imparts distinct steric and electronic properties that influence its reactivity and physical characteristics. This technical guide provides a comprehensive overview of the core physical properties of 2,6-dimethoxybenzylamine, offering insights into its molecular structure, and established protocols for its characterization. While some experimental data for this specific isomer is not as widely published as for its 2,4- and 3,4- counterparts, this guide synthesizes available information and presents standardized methodologies for its empirical determination.

Molecular Identity and Structure

2,6-Dimethoxybenzylamine, with the chemical formula C₉H₁₃NO₂, is a primary amine featuring a benzyl group substituted with two methoxy groups at the 2 and 6 positions of the phenyl ring.[1][2] This substitution pattern is crucial as the proximity of the methoxy groups to the aminomethyl group creates significant steric hindrance, which can influence its reactivity and intermolecular interactions.

Key Identifiers:

Below is a diagram illustrating the molecular structure of 2,6-Dimethoxybenzylamine.

Caption: Molecular structure of 2,6-Dimethoxybenzylamine.

Physicochemical Properties: A Comparative Overview

Precise, experimentally determined physical property data for 2,6-dimethoxybenzylamine is not as extensively documented as for its isomers. However, we can infer and compare its expected properties based on known data for the 2,4-dimethoxybenzylamine isomer and general chemical principles.

| Physical Property | 2,6-Dimethoxybenzylamine (Predicted/Inferred) | 2,4-Dimethoxybenzylamine (Reported) | Causality of Isomeric Differences |

| Molecular Formula | C₉H₁₃NO₂[1][2] | C₉H₁₃NO₂[4][5] | Identical |

| Molecular Weight | 167.21 g/mol [1] | 167.21 g/mol [4][5] | Identical |

| Appearance | Likely a colorless to pale yellow liquid | Colorless to pale yellow liquid[4] | The chromophore is similar; appearance is expected to be comparable. |

| Boiling Point | Expected to be similar to the 2,4-isomer, potentially slightly lower due to steric hindrance affecting intermolecular forces. | 140 °C at 1 mmHg[4], 143 °C at 15 mmHg | The ortho-methoxy groups in the 2,6-isomer can sterically hinder intermolecular hydrogen bonding of the amine, potentially leading to a lower boiling point compared to the 2,4-isomer where the amine is more exposed. |

| Density | Predicted to be around 1.1 g/mL | 1.113 g/mL at 25 °C[4][6] | Density is primarily influenced by molecular weight and packing efficiency. The isomeric difference is expected to have a minor impact. |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | Soluble in organic solvents. | The presence of the polar amine and ether groups suggests some water solubility, while the aromatic ring confers solubility in organic solvents. The steric shielding of the amine in the 2,6-isomer might slightly reduce its ability to act as a hydrogen bond donor, potentially impacting water solubility. |

| Refractive Index | Not reported | n20/D 1.549[4] | The refractive index is related to the electronic structure of the molecule and is expected to be similar between isomers. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of 2,6-dimethoxybenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features for 2,6-Dimethoxybenzylamine:

-

-OCH₃ protons: A sharp singlet around δ 3.8-4.0 ppm.

-

-CH₂- protons: A singlet around δ 3.7-3.9 ppm.

-

-NH₂ protons: A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Aromatic protons: A multiplet pattern consistent with an A₂B system, with a triplet for the C4 proton and a doublet for the C3 and C5 protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (aryl ether): Strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

C-N stretch: In the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The gas chromatography-mass spectrometry (GC-MS) data available on PubChem for 2,6-dimethoxybenzylamine shows significant peaks that can be used for its identification.[2]

Experimental Protocols for Physical Property Determination

For novel compounds or where data is unavailable, the following standard protocols are employed.

Determination of Boiling Point (Reduced Pressure)

Given that benzylamines can decompose at high temperatures, determining the boiling point under reduced pressure is recommended.

Workflow for Reduced Pressure Distillation:

Caption: Workflow for determining boiling point under reduced pressure.

Determination of Density

The density of a liquid sample can be accurately measured using a pycnometer.

Step-by-Step Protocol:

-

Calibration: Weigh a clean, dry pycnometer (m₁). Fill it with deionized water of a known temperature and weigh again (m₂).

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with 2,6-dimethoxybenzylamine and weigh it (m₃).

-

Calculation: The density (ρ) is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the density of water at the measurement temperature.

Safety and Handling

2,6-Dimethoxybenzylamine is classified as a hazardous substance.

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[2] Some sources also indicate H335 - May cause respiratory irritation.[2]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Handle in a well-ventilated area or a chemical fume hood.[8][9]

-

In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Conclusion

2,6-Dimethoxybenzylamine is a valuable building block in synthetic chemistry. While comprehensive physical data is not as readily available as for its isomers, this guide provides a framework for its characterization based on established chemical principles and standard experimental protocols. The unique steric environment created by the ortho-methoxy groups is a key structural feature that influences its physical properties and reactivity, making it a compound of continued interest in the development of novel chemical entities.

References

-

Cheméo. (n.d.). Chemical Properties of 2,6-Dimethoxybenzylamine (CAS 20781-22-0). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 2,3-Difluoro-4-methoxybenzylamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-dimethoxybenzylamine (C9H13NO2). Retrieved from [Link]

-

MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]

Sources

- 1. 2,6-Dimethoxybenzylamine (CAS 20781-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,6-Dimethoxybenzylamine | C9H13NO2 | CID 2800872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethoxybenzylamine | 20781-22-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-二甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

2,6-Dimethoxybenzylamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dimethoxybenzylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Dimethoxybenzylamine (DMBA), a versatile aromatic amine with significant utility in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its chemical behavior, grounded in its unique molecular architecture.

Introduction: The Structural Significance of 2,6-Dimethoxybenzylamine

2,6-Dimethoxybenzylamine, with CAS Number 20781-22-0, is a benzylamine derivative distinguished by the presence of two methoxy (-OCH3) groups positioned ortho to the aminomethyl substituent on the benzene ring.[1][2] This specific substitution pattern profoundly influences the molecule's electronic and steric properties, setting it apart from its isomers, such as the more commonly utilized 2,4-dimethoxybenzylamine.

The amine group is attached to a methylene bridge, which isolates the nitrogen's lone pair from direct conjugation with the aromatic π-system.[1] This structural feature results in a higher basicity compared to anilines.[1] Furthermore, the two electron-donating methoxy groups enrich the aromatic ring with electron density and impose significant steric hindrance around the benzylic position, which are critical factors governing its reactivity and applications.[1]

graph "2_6_Dimethoxybenzylamine_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

// Define nodes for atoms

N [label="NH₂", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];

C_alpha [label="CH₂", fontcolor="#202124"];

C1 [label="C", fontcolor="#202124"];

C2 [label="C", fontcolor="#202124"];

C3 [label="C", fontcolor="#202124"];

C4 [label="C", fontcolor="#202124"];

C5 [label="C", fontcolor="#202124"];

C6 [label="C", fontcolor="#202124"];

O_C2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

Me_C2 [label="CH₃", fontcolor="#202124"];

O_C6 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

Me_C6 [label="CH₃", fontcolor="#202124"];

// Position nodes

N [pos="1.5,0!"];

C_alpha [pos="0,0!"];

C1 [pos="-1,0!"];

C2 [pos="-1.866,0.5!"];

C3 [pos="-2.732,0!"];

C4 [pos="-2.732,-1!"];

C5 [pos="-1.866,-1.5!"];

C6 [pos="-1,-1!"];

O_C2 [pos="-1.866,1.5!"];

Me_C2 [pos="-2.732,2!"];

O_C6 [pos="-1,-2!"];

Me_C6 [pos="-1.866,-2.5!"];

// Draw bonds

edge [style=solid, color="#202124"];

N -- C_alpha;

C_alpha -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C2 -- O_C2;

O_C2 -- Me_C2;

C6 -- O_C6;

O_C6 -- Me_C6;

}

Caption: General synthetic route to 2,6-Dimethoxybenzylamine.

Spectral Characterization

-

¹H NMR: Expected signals would include a singlet for the two equivalent methoxy groups, a singlet for the benzylic methylene protons, a singlet for the amine protons, and characteristic multiplets for the three aromatic protons.

-

¹³C NMR: Would show distinct signals for the methoxy, methylene, and aromatic carbons, with the two methoxy-bearing carbons (C2, C6) being equivalent.

-

IR Spectroscopy: Key absorbances would include N-H stretching for the primary amine, C-H stretching (aromatic and aliphatic), C-O stretching for the methoxy groups, and C=C stretching for the aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[3]

The related intermediate, 2,6-dimethoxybenzyl bromide, has been fully characterized, including melting point, UV, IR, NMR, HRMS, and X-ray crystallography, providing a solid reference for the synthesis of the target amine.[3]

Reactivity and Mechanistic Insights

Nucleophilicity and Steric Effects

As an amine, 2,6-Dimethoxybenzylamine is a competent nucleophile. However, its reactivity is modulated by the significant steric hindrance imposed by the two ortho-methoxy groups.[1] This steric bulk can influence its ability to participate in certain reactions, such as the Michael addition (1,4-addition) to α,β-unsaturated carbonyl compounds.[1] In contrast, the less hindered 2,4-isomer readily participates in such transformations.[1] This differential reactivity provides an opportunity for selective synthesis design when comparing the two isomers.

Role in Multicomponent Reactions

Dimethoxybenzylamines are frequently employed as traceless ammonia equivalents in multicomponent reactions, most notably the Ugi reaction.[1] In this context, the dimethoxybenzyl group serves to introduce the nitrogen atom into the product scaffold and can be cleaved post-reaction to yield a primary amide. This strategy is valuable for generating molecular diversity and has been applied in the synthesis of substituted oxazoles.[1]

Applications in Synthesis and Drug Discovery

The unique structural and electronic properties of 2,6-Dimethoxybenzylamine make it a valuable building block in several advanced applications.

Protecting Group Chemistry

The dimethoxybenzyl (DMB) moiety, particularly the 2,4-DMB variant, is a well-established acid-labile protecting group for amines, amides, and sulfamates in complex syntheses like solid-phase peptide synthesis.[1][4][5] The protection is typically achieved via reductive amination of the amine with the corresponding dimethoxybenzaldehyde.

While the 2,6-DMB group is less common, research on related ethers suggests that the 2,6-dimethoxy substitution pattern can lead to significantly slower acid-mediated cleavage compared to other methoxy-substituted benzyl groups.[1] This implies that the 2,6-DMB group could function as a more robust protecting group, requiring stronger acidic conditions for its removal, thereby offering an orthogonal protection strategy.

This protocol is adapted from general procedures for reductive amination using 2,6-dimethoxybenzaldehyde to form the corresponding N-(2,6-dimethoxybenzyl) amine.[4]

-

Setup: To a solution of the primary amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.1 M), add 2,6-dimethoxybenzaldehyde (1.1 equiv).

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution at room temperature.

-

Reaction: Stir the mixture for 12 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous phase with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected amine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dimethoxybenzylamine | C9H13NO2 | CID 2800872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A-Technical-Guide-to-the-Synthesis-of-2,6-Dimethoxybenzylamine-from-1,3-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for producing 2,6-dimethoxybenzylamine from the readily available starting material, 1,3-dimethoxybenzene. Recognizing the absence of a direct, single-step conversion, this document outlines a robust, two-step strategy amenable to laboratory-scale synthesis. The proposed route involves an initial ortho-formylation of 1,3-dimethoxybenzene to yield the key intermediate, 2,6-dimethoxybenzaldehyde, followed by a reductive amination to furnish the target benzylamine. This guide is structured to provide not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations behind the selected transformations. By grounding the discussion in authoritative sources and field-proven insights, this document serves as a practical and scientifically rigorous resource for professionals in organic synthesis and drug development.

Introduction and Strategic Overview

2,6-Dimethoxybenzylamine is a valuable organic building block, with its derivatives showing significance as enzyme inhibitors.[1] Specifically, its hydrochloride salt has demonstrated reversible inhibitory action against various amine oxidase enzymes, which are critical targets in numerous biological pathways.[1] The synthesis of this compound from a simple, cost-effective precursor like 1,3-dimethoxybenzene presents a common challenge in synthetic organic chemistry: the regioselective functionalization of an activated aromatic ring.

Direct amination of 1,3-dimethoxybenzene is not a feasible approach. Therefore, a multi-step synthesis is required. The most logical and efficient pathway involves the introduction of a functional group that can be readily converted to an amine. An aldehyde group is an ideal candidate for this role.

This guide details a two-step synthetic sequence:

-

Step 1: Formylation of 1,3-Dimethoxybenzene. Introduction of a formyl (-CHO) group at the C2 position of the aromatic ring to produce 2,6-dimethoxybenzaldehyde.

-

Step 2: Reductive Amination. Conversion of the synthesized 2,6-dimethoxybenzaldehyde into 2,6-dimethoxybenzylamine using an ammonia source and a suitable reducing agent.

This strategy leverages well-established and reliable organic transformations, ensuring a high probability of success for researchers.

Synthetic Pathway Visualization

The overall workflow from the starting material to the final product is illustrated below. This diagram provides a high-level view of the two-stage process, highlighting the key intermediate and transformations.

Caption: Overall synthetic workflow for 2,6-dimethoxybenzylamine.

Step 1: Synthesis of 2,6-Dimethoxybenzaldehyde

The critical first step is the regioselective formylation of 1,3-dimethoxybenzene. The two methoxy groups are ortho, para-directing activators. While electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction are common for formylating electron-rich arenes, they often favor substitution at the para-position (C4), which is sterically more accessible.[2][3][4] Indeed, methods like the Vilsmeier-Haack and Rieche reactions on 1,3-dimethoxybenzene predominantly yield the 2,4-isomer.[2]

To achieve the desired 2,6-disubstitution pattern, a more regioselective method is required. Directed ortho-metalation is the strategy of choice. In this approach, an organolithium reagent, typically n-butyllithium (n-BuLi), is used to deprotonate the C2 position, which is activated by coordination to the two adjacent methoxy groups. The resulting aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield 2,6-dimethoxybenzaldehyde with high selectivity.[5]

Mechanistic Rationale: Directed Ortho-Metalation

The success of this step hinges on the ability of the methoxy groups to direct the lithiation to the position between them. The lithium atom of n-BuLi coordinates to the oxygen atoms of both methoxy groups, delivering the butyl anion to the C2 proton. This forms a stable five-membered ring-like transition state, dramatically lowering the activation energy for deprotonation at this specific site compared to others on the ring.

Caption: Simplified mechanism of directed ortho-metalation and formylation.

Detailed Experimental Protocol: Ortho-Formylation

This protocol is adapted from established procedures for the synthesis of 2,6-dialkoxybenzaldehydes.[5]

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

|---|---|---|---|---|

| 1,3-Dimethoxybenzene | 138.16 | 10 | 1.38 g (1.29 mL) | Ensure anhydrous |

| n-Butyllithium (1.5 M in hexanes) | 64.06 | 12 | 8 mL | Titrate before use |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 | 1.83 g (1.94 mL) | Anhydrous, distilled |

| Tetrahydrofuran (THF) | 72.11 | - | 60 mL | Anhydrous, distilled |

| Dichloromethane (DCM) | 84.93 | - | ~100 mL | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |

| Saturated NH₄Cl solution | - | - | As needed | For quenching |

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 1,3-dimethoxybenzene (10 mmol).

-

Solvent Addition: Add anhydrous THF (60 mL) to the flask and cool the solution to 0 °C in an ice bath.

-

Lithiation: Slowly add n-butyllithium (8 mL of 1.5 M solution, 12 mmol) dropwise to the stirred solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Formylation: Cool the reaction mixture back to 0 °C. Add anhydrous DMF (25 mmol) dropwise. Stir the reaction at room temperature for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 5:1) as the eluent to afford pure 2,6-dimethoxybenzaldehyde.[5] The expected product is a solid with a melting point of 96-98 °C.

Step 2: Synthesis of 2,6-Dimethoxybenzylamine

With the key aldehyde intermediate in hand, the final step is its conversion to the primary amine. Reductive amination is the most direct and widely used method for this transformation.[1] The process involves two key events: the reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale: Reductive Amination

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or its protonated form, an iminium ion). A reducing agent present in the reaction mixture then selectively reduces the C=N double bond to yield the final amine product.

A variety of reducing agents can be used, including sodium borohydride (NaBH₄), the milder sodium cyanoborohydride (NaCNBH₃), or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][6] Catalytic hydrogenation over a metal catalyst (e.g., Pd, Ni) is also a common and greener alternative.[1][7]

Detailed Experimental Protocol: Reductive Amination

This protocol provides a general laboratory procedure using a common borohydride reagent.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

|---|---|---|---|---|

| 2,6-Dimethoxybenzaldehyde | 166.17 | 5 | 0.83 g | From Step 1 |

| Ammonium Acetate | 77.08 | 50 | 3.85 g | Ammonia source |

| Sodium Cyanoborohydride (NaCNBH₃) | 62.84 | 7.5 | 0.47 g | Toxic , handle with care |

| Methanol | 32.04 | - | 50 mL | Solvent |

| Hydrochloric Acid (HCl) | - | - | As needed | For workup |

| Sodium Hydroxide (NaOH) | 40.00 | - | As needed | For basification |

| Dichloromethane (DCM) | 84.93 | - | ~100 mL | For extraction |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (5 mmol) and a large excess of ammonium acetate (50 mmol) in methanol (50 mL).

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. This is crucial for efficient imine formation.

-

Reduction: In a separate container, dissolve sodium cyanoborohydride (7.5 mmol) in a small amount of methanol. Add this solution dropwise to the aldehyde/ammonium acetate mixture. Caution: NaCNBH₃ is toxic and can release HCN gas under strongly acidic conditions.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically several hours to overnight).

-

Workup: Carefully add dilute hydrochloric acid to the reaction mixture to destroy any excess reducing agent and to protonate the product amine.

-

Purification: Concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and wash with an organic solvent (e.g., ether) to remove any non-basic impurities.

-

Isolation: Basify the aqueous layer with a NaOH solution to a pH > 11. This will deprotonate the amine hydrochloride, making it soluble in organic solvents.

-

Extraction: Extract the free amine product with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,6-dimethoxybenzylamine. Further purification can be achieved by distillation or crystallization if necessary.

Conclusion

The synthesis of 2,6-dimethoxybenzylamine from 1,3-dimethoxybenzene is effectively achieved through a two-step sequence involving directed ortho-metalation followed by reductive amination. This approach overcomes the regioselectivity challenges inherent in classical electrophilic aromatic substitution methods. The protocols provided in this guide are based on well-established chemical principles and offer a reliable pathway for researchers. By understanding the causality behind the experimental choices—from the selection of the lithiation strategy to the conditions for reductive amination—scientists can confidently execute and adapt these procedures for their specific research and development needs.

References

- BenchChem. (n.d.). Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.

- ChemicalBook. (n.d.). 2,6-Dimethoxybenzaldehyde synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: 2,6-Dimethoxybenzaldehyde as a Protecting Group for Amines.

-

ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

- BenchChem. (n.d.). 2,6-Dimethoxybenzylamine.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to 2,6-Dimethoxybenzaldehyde for Chemical Researchers.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

designer-drug.com. (n.d.). Various Aromatic Formylations. Retrieved from [Link]

-

CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-dimethoxybenzene. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

- Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

-

Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.

-

Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro-1,3-dimethoxybenzene.

- Google Patents. (n.d.). A kind of synthetic method of 2,4-dimethoxybenzylamine.

Sources

Foreword: The Strategic Importance of the 2,6-Dimethoxybenzyl Moiety

An In-Depth Technical Guide to the Synthesis and Application of 2,6-Dimethoxybenzylamine Derivatives

In the intricate landscape of medicinal chemistry and complex organic synthesis, the 2,6-dimethoxybenzyl (DMB) moiety stands out as a uniquely versatile and strategic building block. The presence of two electron-donating methoxy groups at the ortho positions of the benzyl ring profoundly influences the molecule's electronic and steric properties.[1][2] This unique substitution pattern makes 2,6-dimethoxybenzylamine and its derivatives not merely synthetic intermediates, but crucial tools for researchers. They are pivotal in constructing complex molecular architectures, serving as key components in the synthesis of enzyme inhibitors and acting as a sophisticated protecting group for primary and secondary amines.[1][3][4]

This guide provides an in-depth exploration of the synthesis of N-substituted 2,6-dimethoxybenzylamine derivatives, focusing on the most prevalent and reliable methodologies. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights to navigate potential challenges, ensuring that each procedure is a self-validating system for the discerning researcher.

Part 1: The Cornerstone Synthesis: Reductive Amination

The most direct and widely employed method for synthesizing 2,6-dimethoxybenzylamine derivatives is the reductive amination of 2,6-dimethoxybenzaldehyde.[1] This reaction is a cornerstone of C-N bond formation, valued for its efficiency and broad substrate scope.[5] The process occurs in a one-pot fashion, beginning with the formation of an imine or iminium ion intermediate, which is then immediately reduced in situ to the target amine.

Mechanistic Rationale and Reagent Selection

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of 2,6-dimethoxybenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The crux of the methodology lies in the choice of reducing agent.

The reducing agent must be selective enough to reduce the C=N double bond of the imine/iminium ion without reducing the C=O bond of the starting aldehyde. While various reducing agents can be used, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1][6] Its attenuated reactivity, compared to reagents like sodium borohydride, prevents the undesired reduction of the aldehyde, leading to cleaner reactions and higher yields of the desired amine.[6] The slightly acidic nature of NaBH(OAc)₃ can also facilitate the imine-forming dehydration step.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of DMB-amines via reductive amination.

General Protocol: Reductive Amination with NaBH(OAc)₃

This protocol describes a general and reliable procedure for the protection of a primary amine using 2,6-dimethoxybenzaldehyde.[1]

Materials:

-

Primary amine (1.0 equiv)

-

2,6-Dimethoxybenzaldehyde (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary amine (1.0 equiv) in 1,2-dichloroethane (DCE) to make a 0.1 M solution, add 2,6-dimethoxybenzaldehyde (1.1 equiv).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired N-(2,6-dimethoxybenzyl)amine.

Performance Data

The reductive amination of various amines with 2,6-dimethoxybenzaldehyde is generally high-yielding.

| Entry | Amine Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 12 | >95 |

| 2 | Aniline | NaBH(OAc)₃ | DCE | 12 | 85-95 |

| 3 | n-Butylamine | NaBH(OAc)₃ | DCE | 12 | >95 |

| 4 | Piperidine | NaBH(OAc)₃ | DCE | 12 | >95 |

| Data sourced from BenchChem Application Notes.[1] |

Part 2: The Strategic Cleavage: Deprotection of the DMB Group

A protecting group's value is defined by its stability under certain conditions and its ease of removal under others. The DMB group excels in this regard. The electron-rich nature of the benzene ring makes the DMB group stable to basic conditions but labile to acidic or oxidative cleavage, providing orthogonal removal strategies in a multi-step synthesis.[1]

Deprotection Pathways Diagram

Caption: Key deprotection strategies for the DMB (2,6-dimethoxybenzyl) group.

Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)

This method is effective due to the ability of the electron-donating methoxy groups to stabilize the resulting benzylic carbocation upon cleavage.[1]

Materials:

-

N-(2,6-dimethoxybenzyl) protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the DMB-protected amine (1.0 equiv) in dichloromethane (0.1 M).

-

Add trifluoroacetic acid (typically 10-50% v/v in DCM) to the solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude amine product as necessary.

Protocol 2: Oxidative Deprotection with DDQ

Oxidative cleavage with DDQ is a mild and highly effective alternative, particularly useful when acid-sensitive functional groups are present elsewhere in the molecule.[1]

Materials:

-

N-(2,6-dimethoxybenzyl) protected amine (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv)

-

Dichloromethane (DCM) and Water (e.g., 10:1 v/v)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the DMB-protected amine (1.0 equiv) in a mixture of DCM and water (e.g., 10:1 v/v).

-

Add DDQ (1.2-1.5 equiv) to the solution at room temperature. The reaction mixture will typically undergo a color change.

-

Stir the reaction vigorously for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product via silica gel chromatography to isolate the deprotected amine.

Part 3: Applications in Drug Discovery and Advanced Synthesis

The 2,6-dimethoxybenzylamine scaffold is more than just a protected amine; it is a recognized pharmacophore and a versatile building block in its own right.

-

Enzyme Inhibition: Derivatives of 2,6-dimethoxybenzylamine have been synthesized and evaluated as potent and selective inhibitors of copper amine oxidases (CAOs).[3][4] These enzymes are involved in various important cellular processes, and their modulation is a key target for therapeutic intervention.[4]

-

Multi-Component Reactions: Dimethoxybenzylamines are frequently used as traceless ammonia equivalents in multi-component reactions like the Ugi reaction. This allows for the construction of complex molecular frameworks, such as substituted oxazoles, where the DMB group is cleaved in a subsequent step.[3]

-

Chitin Synthesis Inhibition: N-acyl derivatives, specifically 2,6-dimethoxy-N-(isoxazolyl)benzamides, have been identified as inhibitors of chitin synthesis, a target for the development of novel insecticides.[7]

Conclusion

The synthesis of 2,6-dimethoxybenzylamine derivatives, primarily through reductive amination, is a robust and highly efficient process vital to modern organic and medicinal chemistry. The strategic value of the DMB group lies in its dual role as a stable protecting group with orthogonal, mild removal conditions and as a core structural motif in bioactive molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ these valuable synthetic tools in their pursuit of novel therapeutics and complex molecular designs.

References

- Application Notes and Protocols: 2,6-Dimethoxybenzaldehyde as a Protecting Group for Amines. Benchchem.

- 2,6-Dimethoxybenzylamine | 20781-22-0. Benchchem.

- The 2,6-Dimethoxybenzoyl Group in Organic Synthesis: A Technical Guide. Benchchem.

- Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed.

- Reductive Amination & Amide Synthesis (IOC 40). YouTube.

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethoxybenzylamine safety data sheet

An In-depth Technical Guide to the Safe Handling of 2,6-Dimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 2,6-Dimethoxybenzylamine (CAS No. 20781-22-0). As a benzylamine derivative utilized in organic synthesis and as a pharmaceutical intermediate, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and the scientific rationale behind recommended safety procedures.

Chemical and Physical Profile

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction quenching.

| Property | Value | Source |

| CAS Number | 20781-22-0 | [2][3] |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.20 g/mol | [3] |

| Appearance | Not specified, but related compounds are liquids or solids. | |

| Flash Point | > 112 °C / > 233.6 °F | [4] |

Note: Data for some physical properties like boiling and melting points are not consistently available across all sources.

Hazard Identification and GHS Classification

2,6-Dimethoxybenzylamine is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5] The primary hazards are associated with its corrosive and irritant nature.

GHS Classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / Causes skin irritation.[3][6] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H314: Causes severe skin burns and eye damage / Causes serious eye irritation.[3][5][6] |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |

Signal Word: Danger [6][7] or Warning [4][5] depending on the supplier's classification.

The causality behind these classifications lies in the chemical reactivity of the amine functional group. Amines are basic and can react with acidic components of living tissue, leading to irritation and corrosive damage. The benzylamine structure allows for penetration into tissues, exacerbating these effects. The potential for respiratory irritation stems from the compound's ability to irritate the mucous membranes of the respiratory tract.[3]

Proactive Risk Mitigation: A Hierarchy of Controls

A multi-layered approach to safety, known as the hierarchy of controls, is essential for minimizing risk. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: First-Aid Response to Exposure Incidents.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [7]Remove contact lenses if present and easy to do. [5]Immediate medical attention is required. [6][7]* Skin Contact: Take off immediately all contaminated clothing. [6]Wash off immediately with soap and plenty of water for at least 15 minutes. [7][8]Seek immediate medical attention as this substance can cause severe skin burns. [6][9]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [4][5][6]If breathing is difficult or has stopped, provide artificial respiration. [8]Immediate medical attention is required. [6][7]* Ingestion: If swallowed, rinse the mouth with water. [5]Do NOT induce vomiting, as this is a corrosive material and there is a danger of perforation. [6][7]Call a physician or poison control center immediately. [4][6]

Accidental Release Measures

A prompt and safe cleanup of spills is crucial to prevent further exposure.

Spill Cleanup Protocol:

-

Evacuate: Evacuate non-essential personnel from the area. [10]2. Ventilate: Ensure adequate ventilation. [11][9]3. Personal Protection: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area. [11][9]4. Containment: For liquid spills, absorb with an inert material (e.g., sand, silica gel, or vermiculite). [7]For solid spills, sweep up carefully to avoid creating dust. [5][12]5. Collection: Shovel the material into a suitable, labeled container for disposal. [5][13][14]6. Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations. [4][5]

Caption: Workflow for Handling Accidental Spills.

Fire-Fighting Measures

While 2,6-Dimethoxybenzylamine has a high flash point, it is still important to be prepared for a fire emergency. [4]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. [4][7]* Unsuitable Extinguishing Media: No information available, but a direct water jet on a chemical fire should generally be avoided as it can spread the material.

-

Specific Hazards: During a fire, hazardous combustion products can be formed, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). [4][6][7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [4][6][7]

Toxicological Profile

The toxicological properties of 2,6-Dimethoxybenzylamine have not been fully investigated. [4][6]However, based on its classification and the properties of similar compounds, the primary toxicological concerns are:

-

Acute Toxicity: Harmful if swallowed. [4]* Corrosivity/Irritation: Causes severe skin burns and serious eye damage. [3][6]It is also irritating to the respiratory system. [4]* Sensitization: No data is available to indicate if it is a skin or respiratory sensitizer. [4][6]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available, and it is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. [4][6]

References

-

Cheméo. (n.d.). Chemical Properties of 2,6-Dimethoxybenzylamine (CAS 20781-22-0). [Link]

-

PubChem. (n.d.). 2,6-Dimethoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (2025). Safety Data Sheet - 2,3-Difluoro-4-methoxybenzylamine. [Link]

-

PubChemLite. (n.d.). 2,6-dimethoxybenzylamine (C9H13NO2). [Link]

Sources

- 1. 2,6-Dimethoxybenzylamine | 20781-22-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Dimethoxybenzylamine | C9H13NO2 | CID 2800872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. unavera.de [unavera.de]

- 10. angenechemical.com [angenechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Handling and Storage of 2,6-Dimethoxybenzylamine

This guide provides a comprehensive framework for the safe and effective management of 2,6-Dimethoxybenzylamine (CAS No. 20781-22-0) in a research and development environment. As a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules, a thorough understanding of its properties and associated risks is paramount for ensuring experimental integrity and, most importantly, personnel safety.[1][2] This document moves beyond rote recitation of safety data, offering causal explanations for procedural choices to empower researchers with the knowledge to handle this compound with confidence and precision.

Compound Profile and Physicochemical Characteristics

2,6-Dimethoxybenzylamine is an aromatic amine whose utility in organic synthesis is significant.[1][2] Its structure, featuring a benzylamine core with two methoxy groups at the ortho positions, imparts specific reactivity and requires commensurate handling considerations.[2] The nitrogen lone pair's availability, while not directly conjugated with the aromatic ring, is influenced by the electron-donating methoxy groups, defining its basicity and nucleophilicity.[2]

A summary of its key physicochemical properties is presented below. Note that some data are derived from computational models (Joback and Crippen methods) and should be treated as estimations.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [3][4] |

| Molecular Weight | 167.21 g/mol | [3] |

| CAS Number | 20781-22-0 | [1][2][3][4] |

| Normal Boiling Point (Tboil) | 559.33 K (Calculated) | [3] |

| Normal Melting Point (Tfus) | 370.37 K (Calculated) | [3] |

| Flash Point | ~100-113 °C (Estimated from isomers) | [5][6] |

| logP (Octanol/Water) | 1.163 (Calculated) | [3] |

| Water Solubility (log10WS) | -2.02 (Calculated, mol/L) | [3] |

The compound is noted to be air-sensitive, a critical factor that dictates storage and handling protocols.[5] Its hazardous decomposition under thermal stress can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6][7]

Hazard Identification and Risk Mitigation

From a safety perspective, 2,6-Dimethoxybenzylamine is classified as a hazardous substance requiring stringent control measures. The Globally Harmonized System (GHS) classification underscores its primary risks.

GHS Hazard Classification:

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[4]

-

Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation.[4]

The signal word for this compound is "Danger" .[4] This classification is not merely a label but a directive for action. The corrosive nature (H314) stems from its amine functionality, which can disrupt biological tissues upon contact. Respiratory irritation (H335) is a common hazard for volatile or aerosolized amines.

Logical Framework for Hazard Control

A multi-layered approach, grounded in the hierarchy of controls, is essential for mitigating the risks associated with 2,6-Dimethoxybenzylamine.

Caption: Fig 1: Hierarchy of Controls applied to 2,6-Dimethoxybenzylamine.

Standard Operating Procedure: Handling

Adherence to a strict, validated protocol is non-negotiable. The causality behind each step is explained to foster a deeper understanding of the safety measures.